molecular formula C9H8BrClO2 B14041447 Methyl 3-bromo-6-chloro-2-methylbenzoate

Methyl 3-bromo-6-chloro-2-methylbenzoate

Cat. No.: B14041447
M. Wt: 263.51 g/mol
InChI Key: WUXTYCDDLZDHDF-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-chloro-2-methylbenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine at position 3, chlorine at position 6, and a methyl group at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical industries, where halogenated aromatics are critical for coupling reactions and functional group transformations. Its molecular formula is C₉H₈BrClO₂, with a calculated molecular weight of 263.42 g/mol. The steric and electronic effects of its substituents influence its reactivity and stability, making it distinct from related benzoate derivatives.

Properties

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

methyl 3-bromo-6-chloro-2-methylbenzoate

InChI

InChI=1S/C9H8BrClO2/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,1-2H3

InChI Key

WUXTYCDDLZDHDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-6-chloro-2-methylbenzoate can be synthesized through several methods. One common approach involves the bromination and chlorination of methyl 2-methylbenzoate. The reaction typically requires the use of bromine (Br2) and chlorine (Cl2) as reagents, along with a suitable catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-chloro-2-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield different substituted benzoates, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Methyl 3-bromo-6-chloro-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-6-chloro-2-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 3-bromo-6-chloro-2-methylbenzoate with four structurally related esters, highlighting substituent positions, molecular formulas, and key properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound 3-Br, 6-Cl, 2-CH₃ C₉H₈BrClO₂ 263.42 Not available Target compound; balanced steric/electronic effects
Methyl 3-bromo-2-chloro-6-fluorobenzoate 3-Br, 2-Cl, 6-F C₈H₅BrClFO₂ 267.48 1784053-31-1 Higher MW due to F; enhanced electronegativity
Methyl 6-bromo-3-fluoro-2-methylbenzoate 6-Br, 3-F, 2-CH₃ C₉H₈BrFO₂ 247.06 1807191-86-1 Lower MW with F; meta-substituted halogen
Methyl 3-amino-6-bromo-2-methylbenzoate 3-NH₂, 6-Br, 2-CH₃ C₉H₁₀BrNO₂ 244.09 750586-06-2 Electron-donating NH₂ increases reactivity
Key Observations:
  • Substituent Effects: The bromine and chlorine groups in the target compound are electron-withdrawing, reducing electron density on the aromatic ring and stabilizing the ester against hydrolysis. The methyl group at position 2 in all compounds introduces steric hindrance near the ester moiety, which may slow nucleophilic attacks.
  • Molecular Weight Differences :

    • Replacement of chlorine with fluorine (e.g., in Methyl 6-bromo-3-fluoro-2-methylbenzoate) reduces molecular weight significantly (~16 g/mol difference) .
Halogen-Directed Reactivity
  • Cross-Coupling Potential: Bromine and chlorine in the target compound are prime sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. The methyl group at position 2 may sterically hinder ortho-directed reactions, favoring para substitutions. In Methyl 3-amino-6-bromo-2-methylbenzoate, the amino group activates the ring for electrophilic substitutions, unlike the deactivating halogens in the target compound .
Stability and Hydrolysis
  • Electron-Withdrawing Effects: Halogens (Br, Cl) stabilize the ester against hydrolysis compared to electron-donating groups (e.g., NH₂ in Methyl 3-amino-6-bromo-2-methylbenzoate). Fluorine’s electronegativity in Methyl 3-bromo-2-chloro-6-fluorobenzoate further enhances stability but may complicate synthetic modifications due to strong C-F bonds .

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